molecular formula C17H16ClNO4 B2364549 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798678-09-7

4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2364549
CAS No.: 1798678-09-7
M. Wt: 333.77
InChI Key: WDLCRUAOKYZEBJ-UHFFFAOYSA-N
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Description

4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the azetidinone ring: This can be achieved by reacting 2-(2-chlorophenyl)acetyl chloride with an appropriate amine to form the azetidinone intermediate.

    Attachment of the pyranone moiety: The azetidinone intermediate is then reacted with 6-methyl-2H-pyran-2-one under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and azetidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer specific properties and applications that are not found in other similar compounds.

Properties

IUPAC Name

4-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-11-6-13(8-17(21)22-11)23-14-9-19(10-14)16(20)7-12-4-2-3-5-15(12)18/h2-6,8,14H,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLCRUAOKYZEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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